2-Phenylethyl-D9-amine
Overview
Description
2-Phenylethyl-D9-amine is an organic compound with the molecular formula C8H10D9N. It is a deuterated form of phenethylamine, where nine hydrogen atoms are replaced by deuterium. This compound is notable for its applications in various scientific fields, including medicinal chemistry and environmental testing .
Biochemical Analysis
Biochemical Properties
It is known that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylethyl-D9-amine is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to fully understand these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Phenylethyl-D9-amine typically involves the reaction of phenethylamine with a deuterating agent such as sodium deuteride in a suitable solvent. This process introduces deuterium isotopes into the molecule, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced deuterating agents and solvents is common in industrial settings to achieve efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl-D9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenylethyl-D9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme kinetics.
Medicine: It serves as a reference standard in pharmacokinetic studies and drug development.
Industry: this compound is employed in environmental testing and quality control processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl-D9-amine involves its interaction with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). These interactions regulate monoamine neurotransmission and modulate the activity of phosphatidylinositol 3-kinase, promoting the release of calcium ions from intracellular stores .
Comparison with Similar Compounds
Phenethylamine: The non-deuterated form of 2-Phenylethyl-D9-amine, widely present in nature and known for its stimulant effects on the central nervous system.
Dopamine: A hydroxylated derivative of phenethylamine, playing a crucial role in neurotransmission.
Norepinephrine and Epinephrine: Catecholamines derived from phenethylamine, involved in stress response and mood regulation.
Uniqueness: this compound is unique due to its deuterium incorporation, which provides enhanced stability and distinct isotopic labeling properties. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracking of the compound is required .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-NVLGFDPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312092 | |
Record name | Benzene-d5-ethan-d4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-05-6 | |
Record name | Benzene-d5-ethan-d4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-d5-ethan-d4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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